[(3R,4R,14R,19S)-19-amino-22-chloro-4-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-23-hydroxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(23),5,7,9,11,13(25),20(24),21-octaen-14-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate
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Overview
Description
The aromatized C-1027 chromophore is a potent antitumor antibiotic compound. It is a complex molecule consisting of an enediyne chromophore and an apoprotein. The chromophore is responsible for the compound’s biological activity, particularly its ability to cleave DNA. This compound is known for its high cytotoxicity, making it one of the most potent cytotoxic molecules known .
Preparation Methods
The preparation of the aromatized C-1027 chromophore involves several synthetic routes and reaction conditions. The compound is typically produced through fermentation processes involving the bacterium Streptomyces globisporus. The fermentation is carried out under controlled conditions, followed by extraction and purification steps. The purification process often involves techniques such as high-pressure liquid chromatography (HPLC) and ion-exchange chromatography .
Chemical Reactions Analysis
The aromatized C-1027 chromophore undergoes various chemical reactions, including:
Cycloaromatization: This reaction is crucial for the compound’s biological activity.
DNA Cleavage: The chromophore can induce both single- and double-strand breaks in DNA.
Hydrogen Bonding and Hydrophobic Interactions: These interactions are significant in the stabilization and release of the chromophore from its apoprotein.
Scientific Research Applications
The aromatized C-1027 chromophore has a wide range of scientific research applications:
Mechanism of Action
The aromatized C-1027 chromophore exerts its effects through several mechanisms:
DNA Intercalation: The chromophore binds to DNA as a weak intercalator, causing single- and double-strand breaks.
Cycloaromatization: This reaction produces a toxic 1,4-benzenoid diradical species that cleaves DNA.
Interstrand DNA Crosslinks: The chromophore can induce oxygen-independent interstrand DNA crosslinks, making it effective against hypoxic tumor cells.
Comparison with Similar Compounds
The aromatized C-1027 chromophore is unique among enediyne antibiotics due to its ability to undergo cycloaromatization without external activation. Similar compounds include:
Neocarzinostatin: Another enediyne antibiotic that requires a triggering mechanism for its cycloaromatization reaction.
Calicheamicin: An enediyne antibiotic known for its potent DNA-cleaving ability, but it also requires activation.
Esperamicin: Similar to calicheamicin, it is an enediyne antibiotic with a triggering mechanism for its DNA-cleaving activity.
The aromatized C-1027 chromophore stands out due to its unique ability to induce DNA damage without the need for external activation, making it a promising candidate for anticancer therapy.
Properties
Molecular Formula |
C43H44ClN3O13 |
---|---|
Molecular Weight |
846.3 g/mol |
IUPAC Name |
[(3R,4R,14R,19S)-19-amino-22-chloro-4-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-23-hydroxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(23),5,7,9,11,13(25),20(24),21-octaen-14-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate |
InChI |
InChI=1S/C43H44ClN3O13/c1-19-39(52)46-33-25(15-22(54-6)16-30(33)56-19)40(53)57-31-18-55-32(49)17-28(45)21-13-27(44)36(29(48)14-21)58-38-23-10-9-20(31)12-24(23)26-8-7-11-43(26,38)60-41-35(51)34(50)37(47(4)5)42(2,3)59-41/h7-16,28,31,34-35,37-38,41,48,50-51H,1,17-18,45H2,2-6H3,(H,46,52)/t28-,31-,34?,35?,37?,38+,41?,43+/m0/s1 |
InChI Key |
SAWXMTQYIIZWNU-SLEFKVGVSA-N |
Isomeric SMILES |
CC1(C(C(C(C(O1)O[C@]23C=CC=C2C4=C5[C@H]3OC6=C(C=C(C=C6Cl)[C@H](CC(=O)OC[C@@H](C(=C4)C=C5)OC(=O)C7=C8C(=CC(=C7)OC)OC(=C)C(=O)N8)N)O)O)O)N(C)C)C |
Canonical SMILES |
CC1(C(C(C(C(O1)OC23C=CC=C2C4=C5C3OC6=C(C=C(C=C6Cl)C(CC(=O)OCC(C(=C4)C=C5)OC(=O)C7=C8C(=CC(=C7)OC)OC(=C)C(=O)N8)N)O)O)O)N(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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